2-Phenyl-1,2-benzoxazol-3-one
Overview
Description
2-Phenyl-1,2-benzoxazol-3-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a benzene ring fused with an oxazole ring, with a phenyl group attached to the second position of the oxazole ring
Mechanism of Action
Target of Action
2-Phenyl-1,2-benzoxazol-3-one is a member of the benzoxazole family, a group of compounds known for their diverse therapeutic potential .
Mode of Action
Benzoxazoles are known to interact with various biological targets, leading to changes in cellular processes . For instance, some benzoxazoles have been found to enhance the cytotoxicity of certain cancer cells when combined with Cu^2+ ions .
Biochemical Pathways
Benzoxazoles are known to influence a variety of biochemical pathways due to their broad substrate scope and potential for functionalization .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and logp value, can provide some insight into its potential bioavailability .
Result of Action
Benzoxazoles have been reported to exhibit a range of biological activities, suggesting that they may induce various molecular and cellular changes . For instance, some benzoxazoles have demonstrated potent anticancer activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of benzoxazoles .
Biochemical Analysis
Biochemical Properties
2-Phenyl-1,2-benzoxazol-3-one plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of DNA topoisomerases I and IIα, which are essential enzymes involved in DNA replication and transcription . Additionally, this compound exhibits antimicrobial properties by interacting with bacterial cell membranes and disrupting their integrity . This compound also interacts with fungal enzymes, inhibiting their growth and proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and reduced cellular metabolism . In microbial cells, this compound disrupts cell wall synthesis and membrane integrity, resulting in cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, such as DNA topoisomerases, inhibiting their catalytic activity . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, this compound can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing tumor growth and inhibiting microbial infections . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, it is oxidized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . In phase II metabolism, these metabolites are conjugated with glucuronic acid or sulfate, increasing their solubility and facilitating excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . This compound has been observed to accumulate in the liver and kidneys, where it undergoes metabolism and excretion .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be found in the cytoplasm, where it modulates the activity of signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence the targeting and localization of this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,2-benzoxazol-3-one typically involves the condensation of 2-aminophenol with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,2-benzoxazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield amines or alcohols .
Scientific Research Applications
2-Phenyl-1,2-benzoxazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: The compound is used in the production of dyes, pigments, and optical brighteners
Comparison with Similar Compounds
2-Methylbenzoxazole: Similar structure but with a methyl group instead of a phenyl group.
2-Aminobenzoxazole: Contains an amino group at the second position.
2-Phenylbenzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness: 2-Phenyl-1,2-benzoxazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
2-phenyl-1,2-benzoxazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBDAUNMLGTOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90495709 | |
Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65685-42-9 | |
Record name | 2-Phenyl-1,2-benzoxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90495709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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